![molecular formula C10H9BrF3NO B6630482 4-bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide](/img/structure/B6630482.png)
4-bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide
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Overview
Description
4-bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide, also known as BDF 9000, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the group of benzamides, which are known for their diverse pharmacological properties.
Mechanism of Action
The exact mechanism of action of 4-bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide 9000 is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal activity. 4-bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide 9000 is thought to enhance the activity of GABA receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
4-bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide 9000 has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. 4-bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide 9000 can also reduce seizure activity and prevent neuronal damage. It has been found to have a low toxicity profile, making it a promising candidate for therapeutic use.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide 9000 in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. Additionally, 4-bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide 9000 has been found to be stable under various conditions, making it easier to handle and store.
However, one limitation of using 4-bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide 9000 in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or cells. Additionally, more research is needed to fully understand the mechanism of action of 4-bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide 9000 and its potential side effects.
Future Directions
There are several future directions for research on 4-bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide 9000. One area of interest is its potential use in the treatment of neurodegenerative diseases. More studies are needed to fully understand the neuroprotective effects of 4-bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide 9000 and its potential use in the treatment of Alzheimer's and Parkinson's disease.
Another area of interest is the development of new synthetic routes for 4-bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide 9000. This could lead to the production of more stable and pure forms of the compound, making it easier to handle and store.
Conclusion:
In conclusion, 4-bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide 9000 is a promising compound with potential therapeutic applications in various medical conditions. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. 4-bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide 9000 can also prevent neuronal damage and has a low toxicity profile. However, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 4-bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide 9000 involves the reaction of 4-bromo-2-(trifluoromethyl)benzoic acid with N,N-dimethylformamide dimethyl acetal. This reaction results in the formation of 4-bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide 9000, which is a white crystalline solid. The purity of the compound can be improved through recrystallization.
Scientific Research Applications
4-bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide 9000 has been studied for its potential therapeutic applications in various medical conditions. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. 4-bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide 9000 has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects and can prevent neuronal damage in animal models.
properties
IUPAC Name |
4-bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c1-15(2)9(16)7-4-3-6(11)5-8(7)10(12,13)14/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOYRAIUUIZRFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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